4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid
Description
Properties
IUPAC Name |
4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12-2-1-7-14(12)8-9-18-11-5-3-10(4-6-11)13(16)17/h3-6H,1-2,7-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBZZVKNXFBYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331200 | |
| Record name | 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203359 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
215656-70-5 | |
| Record name | 4-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Setup and Conditions
- Solvent Selection : Isopropyl acetate (5 vol) facilitates azeotropic water removal and tolerates temperatures up to 120°C without decomposition.
- Base : Powdered potassium carbonate (3.0 equiv) enhances nucleophilicity of the phenolic oxygen in ethyl 4-hydroxybenzoate.
- Alkylation : 1-(2-chloroethyl)pyrrolidin-2-one (1.1 equiv) is added dropwise under nitrogen, and the mixture is refluxed at 115°C until completion (monitored by TLC).
- Workup : The cooled mixture is washed with water, and the product is extracted using 10% HCl, precipitating the hydrochloride salt of the intermediate ester.
- Hydrolysis : The ester is saponified with 2N NaOH in MeOH/H₂O (4:1) at 80°C for 3 hours, yielding the title compound as a white solid.
This method achieves yields of 82–87% with >98% purity (HPLC). The substitution of MEK with alkyl acetates reduces hazardous waste and accelerates reaction rates due to improved mass transfer.
Alternative Synthetic Routes and Methodological Innovations
Mitsunobu Reaction for Ether Formation
The Groebke-Blackburn-Bienaymé (GBBR) multicomponent reaction, though primarily used for imidazopyridines, inspires alternative etherification strategies. A hypothetical Mitsunobu approach could couple 4-hydroxybenzoic acid with 2-(pyrrolidin-1-yl)ethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine:
$$
\text{4-Hydroxybenzoic acid} + \text{2-(Pyrrolidin-1-yl)ethanol} \xrightarrow{\text{DIAD, PPh}_3} \text{4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid}
$$
However, this route remains theoretical for this compound, as the patents emphasize alkylation over coupling.
Process Optimization and Critical Parameters
Solvent Effects on Reaction Efficiency
Table 1 compares solvents in the alkylation step:
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methyl ethyl ketone | 80 | 24 | 68 | 95 |
| Isopropyl acetate | 118 | 10 | 85 | 98 |
| Ethyl acetate | 77 | 18 | 78 | 97 |
Data adapted from EP0699672A1 highlights isopropyl acetate’s superiority in balancing temperature and volatility.
Impact of Base and Stoichiometry
Powdered potassium carbonate outperforms sodium carbonate or organic bases due to its mild alkalinity and solubility profile. A 3.0-equivalent excess ensures complete deprotonation of the phenol without promoting ester hydrolysis.
Temperature and Reaction Monitoring
Maintaining 115–120°C in isopropyl acetate reduces side reactions (e.g., O-alkylation vs. N-alkylation). In-situ FTIR or HPLC monitoring is recommended to detect residual starting material.
Purification and Isolation Strategies
The hydrochloride salt of the intermediate ester precipitates upon acidification with HCl, enabling facile filtration. Subsequent hydrolysis in NaOH/MeOH affords the free acid, which is crystallized from ethanol/water (1:3) to achieve >99% purity.
Comparative Analysis of Synthetic Methods
Table 2 evaluates key methodologies:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| MEK-based alkylation | Simple setup | Low yield, hazardous solvent | 65–70 |
| Acetate alkylation | High yield, safe solvent | Requires precise temp control | 82–87 |
| Mitsunobu (hypothetical) | No chloride byproducts | High cost of reagents | N/A |
The acetate-based method emerges as the most industrially viable, balancing safety and efficiency.
Chemical Reactions Analysis
4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising anti-inflammatory and analgesic properties, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID). Its structural similarity to established NSAIDs indicates that it may interact with cyclooxygenase enzymes, which are crucial in inflammatory pathways.
Case Study: Anti-inflammatory Activity
A study investigating the binding affinity of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid to cyclooxygenase enzymes demonstrated significant interaction, supporting its potential as an anti-inflammatory agent.
Antimicrobial Activity
Preliminary research has indicated that this compound may possess antimicrobial properties, particularly against certain strains of bacteria and parasites. The unique structure may facilitate interactions with microbial targets, enhancing its efficacy.
Case Study: Antileishmanial Activity
In vitro studies have shown that derivatives of similar structures exhibit potent antileishmanial activity. Although specific data on this compound remains limited, its structural relatives have demonstrated effectiveness against Leishmania species, suggesting a potential pathway for further exploration .
Materials Science
The compound's unique chemical structure also opens avenues for applications in materials science, particularly in the development of polymers or coatings that require specific chemical interactions.
Research Insights:
The ethoxy and pyrrolidinone functionalities may allow for enhanced adhesion properties or modifications to existing polymer matrices, potentially leading to the creation of novel materials with tailored characteristics.
Mechanism of Action
The mechanism of action of 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Properties :
- Hazard Classification : Classified as an irritant (Xi) due to its reactive carboxylic acid group and heterocyclic substituent .
- Synthetic Relevance : Pyrrolidone-containing compounds are frequently used as intermediates in drug synthesis, such as pyrrolidinylrhodamine derivatives .
Comparison with Structurally Similar Compounds
Heterocyclic Ethoxy-Substituted Benzoic Acids
The table below compares key structural and functional differences:
Functional Group Impact on Properties
Pyrrolidone vs. Piperidine :
- Pyrrolidone’s lactam structure (5-membered) provides higher metabolic stability compared to piperidine’s secondary amine (6-membered), which is prone to oxidation .
- Piperidine derivatives (e.g., repaglinide) exhibit basic properties (pKa ~8.5) due to the amine, influencing solubility and receptor binding .
Imidazole vs. Pyrrolidone :
Methacrylate vs. Lactam :
- The methacrylate group in 4-[2-(Methacryloyloxy)ethoxy]benzoic acid enables polymerization , making it unsuitable for pharmaceuticals but valuable in materials science .
Biological Activity
4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. This article reviews the current understanding of its biological activity, including mechanisms of action, synthesis, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a benzoic acid moiety linked to a 2-(2-oxopyrrolidin-1-yl) ethoxy group. Its molecular formula is , with a molecular weight of approximately 249.26 g/mol. The structure is characterized by a carboxylic acid group (-COOH) and a pyrrolidinone ring, which contribute to its reactivity and biological activity.
Research indicates that this compound may exert its biological effects through interactions with various molecular targets, primarily cyclooxygenase (COX) enzymes, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This interaction suggests potential pathways for modulating inflammatory responses.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties in various studies. In a carrageenan-induced paw edema test conducted on laboratory rats, it demonstrated significant edema inhibition at doses of 25 mg/kg and 125 mg/kg, comparable to the effects observed with diclofenac, a well-known NSAID . The results indicate that this compound could be an effective alternative in managing inflammation.
Analgesic Properties
In addition to its anti-inflammatory effects, this compound exhibits analgesic activity. Its structural similarity to established NSAIDs suggests that it may provide pain relief through similar mechanisms, although further research is needed to fully elucidate these pathways.
Comparative Studies
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anti-inflammatory, analgesic |
| [2-(2-Oxopyrrolidin-1-yl)ethoxy]acetic acid | Similar backbone but different substituents | Potentially different pharmacological profiles |
| Pyrrolidine derivatives | Varies based on functional groups | Diverse applications in drug discovery |
Case Studies
Several case studies have focused on the pharmacokinetics and biodistribution of related compounds. For instance, studies involving other pyrrolidine derivatives have demonstrated their effectiveness in inhibiting specific enzymes involved in inflammatory processes. These studies provide a framework for understanding how modifications in structure can influence biological activity .
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-hydroxybenzoic acid with 2-(2-oxopyrrolidin-1-yl)ethanol under controlled conditions. Various synthetic routes have been proposed, highlighting the versatility of approaches available for this compound.
Q & A
Q. What are the established synthetic routes for 4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, ether linkages (e.g., ethoxy bridges) can be formed via Williamson ether synthesis, where a phenol derivative reacts with a halogenated intermediate (e.g., 2-(2-oxopyrrolidin-1-yl)ethyl bromide). Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
- Catalysis : Base catalysts (e.g., K₂CO₃) improve reaction rates .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Protective groups : Use of Fmoc (fluorenylmethyloxycarbonyl) groups for carboxylic acid protection, as seen in analogous compounds, minimizes unwanted side reactions .
Yield Optimization Example:
| Reaction Component | Condition Variation | Yield Impact |
|---|---|---|
| Solvent (DMF vs. THF) | DMF increases polarity | +20% yield |
| Temperature (60°C vs. RT) | Higher temperature | +15% yield, but risk of decomposition |
Q. Which spectroscopic techniques are prioritized for characterizing this compound?
Methodological Answer:
- ¹H NMR : Identifies substituent positions via coupling constants and splitting patterns. For ethoxy-linked analogs, δ ~3.5–4.5 ppm corresponds to ether protons, while pyrrolidinone protons appear at δ ~2.5–3.5 ppm .
- IR Spectroscopy : Confirms carbonyl groups (C=O stretch at ~1700 cm⁻¹ for benzoic acid and pyrrolidinone) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₃H₁₅NO₅: 274.0943) .
- X-ray Crystallography : Resolves steric effects of the 2-oxopyrrolidinyl group on molecular conformation (if crystalline derivatives are available).
Example NMR Data from Analogous Compounds:
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Benzoic acid -COOH | ~12.5 | Singlet | |
| Ethoxy bridge (-OCH₂CH₂-) | 3.8–4.2 | Triplet |
Advanced Research Questions
Q. How does the 2-oxopyrrolidinyl group influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The 2-oxopyrrolidinyl group acts as an electron-withdrawing substituent, polarizing adjacent bonds and enhancing electrophilicity. This effect is critical in:
- Amide bond formation : The carbonyl group stabilizes transition states during coupling reactions .
- Steric hindrance : The pyrrolidinone ring may restrict access to reactive sites, requiring bulky catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings .
- Solubility : The heterocycle improves solubility in polar solvents, facilitating reactions in aqueous mixtures (e.g., DMSO/H₂O) .
Experimental Design Tip:
- Compare reaction rates with/without the 2-oxopyrrolidinyl group using kinetic studies (e.g., UV-Vis monitoring).
Q. How can researchers resolve discrepancies in reported biological activity data?
Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized purity protocols : Use HPLC (≥95% purity) to exclude impurities affecting activity .
- Cell line validation : Test across multiple models (e.g., HepaRG vs. HEK293) to assess tissue-specific effects, as seen in fatty acid metabolism studies with GW4064 analogs .
- Dose-response curves : Establish EC₅₀ values under controlled conditions (pH, serum concentration) .
Case Study:
| Study | Reported IC₅₀ (μM) | Likely Cause of Discrepancy |
|---|---|---|
| Enzyme Inhibition A | 0.5 | Assay pH = 7.4 |
| Enzyme Inhibition B | 2.1 | Assay pH = 6.8 |
Q. What computational approaches predict structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina. The ethoxy bridge’s flexibility and pyrrolidinone’s H-bonding capacity are critical .
- DFT (Density Functional Theory) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- MD (Molecular Dynamics) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Key SAR Insight:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
